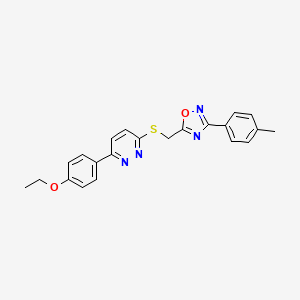

5-(((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

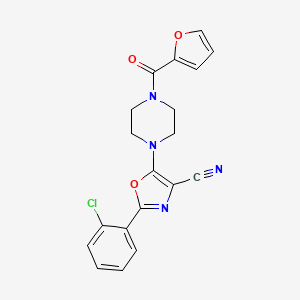

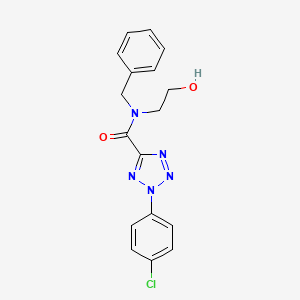

A series of 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide and 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .Molecular Structure Analysis

The molecular formula of the compound is C21H17ClN4O2S. The molecular weight is 424.9.Chemical Reactions Analysis

The synthesized compounds showed promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) at (50 mg/kg) compared to standard drug phenytoin . Also, the compounds showed significant anticonvulsant activity by protection against pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ) at (100 mg/kg) compared to standard drug diazepam .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity and 3D-QSAR Study

Compounds incorporating the 1,3,4-oxadiazole moiety, akin to the chemical structure , have been synthesized and tested for their fungicidal activities. These compounds displayed significant activity against wheat leaf rust, caused by Puccinia recondita. The study utilized three-dimensional quantitative structure-activity relationships (3D-QSAR) to investigate the structural factors influencing fungicidal activity, confirming the potential of 1,3,4-oxadiazole derivatives as bioactive agents in agricultural applications (Xiajuan Zou et al., 2002).

Antimicrobial and Antitubercular Activities

Research on compounds incorporating the 1,3,4-oxadiazole core has shown promising antimicrobial and antitubercular properties. For instance, certain derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Wael S. I. Abou-Elmagd et al., 2015).

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Compounds related to the 1,3,4-oxadiazole structure have been computationally and pharmacologically evaluated for their potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. These studies provide insights into the therapeutic applications of such derivatives in treating inflammation and pain, as well as their antioxidant capabilities (M. Faheem, 2018).

Corrosion Inhibition for Mild Steel

Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments. Such studies are crucial for the development of more efficient corrosion protection strategies, particularly in industries where metal durability is a concern (P. Ammal et al., 2018).

Microwave-Assisted Synthesis and Biological Activity

The microwave-assisted synthesis of 1,3,4-oxadiazole derivatives offers a rapid and efficient method for producing compounds with potential biological activities. This technique not only simplifies the synthesis process but also contributes to the discovery of novel heterocycles with significant bioactive properties (S. Gaonkar et al., 2011).

Eigenschaften

IUPAC Name |

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-3-27-18-10-8-16(9-11-18)19-12-13-21(25-24-19)29-14-20-23-22(26-28-20)17-6-4-15(2)5-7-17/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCVSZMXUWCZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)

![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)